alpha-Asarone

Catalog No.
S567755
CAS No.
494-40-6
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Asarone

CAS Number

494-40-6

Product Name

alpha-Asarone

IUPAC Name

1,2,4-trimethoxy-5-[(E)-prop-1-enyl]benzene

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5-8H,1-4H3/b6-5+

InChI Key

RKFAZBXYICVSKP-AATRIKPKSA-N

SMILES

CC=CC1=CC(=C(C=C1OC)OC)OC

Solubility

Yellow to medium brown, moderately viscous liquid with a pleasant, spicy aromatic odor. Acid value: max 4. Ester value: 3-20. Solubility 1 vol in 5 vol of 90% ethanol; solutions may be turbid /cis-asarone/
Practically insol in water; sol in alcohol, ether, glacial acetic acid, carbon tetrachloride, chloroform, petroleum ethe

Synonyms

(E)-asarone, (Z)-asarone, 1,2,4-trimethoxy-5-propenylbenzene, z-, 2,4,5-trimethoxypropen-1-ylbenzene, alpha-asarone, asarone, asarone, (E)-isomer, asarone, (Z)-isomer, benzene, 1,2,4-trimethoxy-5-(1-propenyl)-, (E)-, benzene, 1,2,4-trimethoxy-5-(1-propenyl)-, (Z)-, benzene, 1,2,4-trimethoxy-5-(1E)-1-propen-1-yl-, beta-asarone, cis-beta-asarone, cis-isoasarone, cis-isoelemicin, gamma-asarone, isoasarone, trans-asarone

Canonical SMILES

CC=CC1=CC(=C(C=C1OC)OC)OC

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1OC)OC)OC

Description

The exact mass of the compound alpha-Asarone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insol in water; sol in alcohol, ether, glacial acetic acid, carbon tetrachloride, chloroform, petroleum etherin water, 102 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107257. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Alpha-Asarone is a naturally occurring phenylpropanoid compound primarily found in various plants, notably in the rhizomes of Acorus calamus (sweet flag) and Asarum species. It exists as the trans-isomer of asarone, with the molecular formula C12H16O3C_{12}H_{16}O_3 and a molecular weight of approximately 208.25 g/mol. This compound is characterized by its distinct aromatic properties and is often utilized in traditional medicine and flavoring agents due to its volatile nature and potential therapeutic effects .

The metabolism of alpha-asarone involves several key reactions, primarily occurring in liver microsomes. The main metabolic pathways include:

  • Side-chain Hydroxylation: This process leads to the formation of (E)-3'-hydroxyasarone.
  • Epoxidation: Alpha-asarone can undergo epoxidation to form (E)-asarone-1',2'-epoxide, which subsequently hydrolyzes into diols.
  • O-Demethylation: A minor pathway where methyl groups are removed from the compound .

These reactions suggest a complex interaction with biological systems, leading to both beneficial and harmful effects.

Alpha-asarone exhibits a range of biological activities:

  • Anticonvulsant Properties: It has been shown to modulate GABA receptors, potentially offering therapeutic benefits in seizure disorders .
  • Neuroprotective Effects: Studies indicate that alpha-asarone can attenuate neuroinflammation and improve cognitive functions in models of neurodegenerative diseases .
  • Carcinogenic Potential: While it has positive pharmacological effects, alpha-asarone is also recognized for its carcinogenic properties, particularly in male mice, suggesting that its use must be approached with caution .

Alpha-asarone can be synthesized through several methods:

  • Extraction from Natural Sources: The most common method involves extracting alpha-asarone from the rhizomes of Acorus calamus using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve starting materials such as phenylpropenes, followed by specific reactions like alkylation or oxidation to yield alpha-asarone.
  • Biotransformation: Utilizing microbial or enzymatic processes to convert precursor compounds into alpha-asarone has also been explored as a sustainable synthesis route .

Alpha-asarone finds applications across various fields:

  • Pharmaceuticals: Due to its anticonvulsant and neuroprotective properties, it is investigated for potential therapeutic uses in neurological disorders.
  • Flavoring Agents: Its aromatic qualities make it suitable for use in food flavoring and perfumery.
  • Pest Control: The compound exhibits insecticidal properties, making it useful in agricultural applications .

Research on the interaction of alpha-asarone with other compounds and biological systems has revealed significant insights:

  • Metabolic Interactions: Studies indicate that alpha-asarone interacts with liver enzymes, affecting its metabolism and potentially leading to the formation of toxic metabolites .
  • Synergistic Effects: When combined with other phytochemicals, alpha-asarone may enhance or mitigate certain biological activities, suggesting potential for combination therapies in pharmacology .

Several compounds share structural similarities with alpha-asarone. Here are some notable comparisons:

CompoundStructure TypeBiological ActivityUnique Features
Beta-AsaronePhenylpropanoidCarcinogenic; antifungalExhibits anti-fungal activity but higher toxicity .
MethyleugenolPhenylpropanoidAntimicrobial; potential carcinogenCommonly found in essential oils; less studied than asarones .
EugenolPhenylpropanoidAnalgesic; anti-inflammatoryWidely used in dentistry; less volatile than asarones .
AnetholePhenylpropanoidAntimicrobial; antioxidantFound in anise oil; used widely in food flavoring .

Alpha-asarone's unique combination of neuroprotective effects alongside its carcinogenic potential distinguishes it from these similar compounds.

Physical Description

Solid; [HSDB] Fine faintly yellow crystals; [MSDSonline]
Solid

Color/Form

MONOCLINIC NEEDLES FROM WATER
Needles from light petroleum

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

208.109944368 g/mol

Monoisotopic Mass

208.109944368 g/mol

Boiling Point

296 °C @ 760 MM HG

Heavy Atom Count

15

LogP

log Kow = 3.03 (est)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

62-63 °C
Crystals. MP: 67 °C. Insoluble in water; soluble in alcohol /isomer not specified/
62 - 63 °C

UNII

DQY9PNE5FK

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPTL THER/ The results of the present report show that alpha-asarone was an inhibitor of hepatic HMG-CoA reductase and that the administration of alpha-asarone at 80 mg/kg bw for 8 days decreased serum cholesterol by 38% (p < 0.001) in hypercholesterolemic rats. This alpha-asarone treatment affected mainly the serum LDL-cholesterol levels, leaving serum HDL-cholesterol lipoproteins unaffected, with a consequent decrease of 74% in the LDL/HDL ratio. In addition, alpha-asarone especially stimulated bile flow in hypercholesterolemic rats (60%), increasing the secretion of bile salts, phospholipids and bile cholesterol. The drug also reduced the cholesterol levels of gallbladder bile, whereas the concentration of phospholipids and bile salts increased only slightly, leading to a decrease in the cholesterol saturation index (CSI) of bile in the hypercholesterolemic rats. This CSI decrease and the increase in bile flow induced by alpha-asarone may account for the cholelitholytic effect of alpha-asarone. It seems that alpha-asarone induced clearance of cholesterol from the bloodstream and that the excess of hepatic cholesterol provided by LDL-cholesterol is diverted to bile sterol secretion via a bile choleresis process. The inhibition of HMG-CoA reductase and the increase in bile flow induced by alpha-asarone, as well as the decrease in the CSI, could then explain the hypocholesterolemic and cholelitholytic effects of alpha-asarone.
/EXPTL THER/ After daily dosing po of 80 mg/kg of alpha-asarone ... for seven days to hypercholesterolemic male rats, cholesterol decreased 57.3% ... and triglycerides diminished 42.5% ..., respectively. ... alpha-asarone decreased 80.6% the weight of gallstones in hamsters. ... Alpha-asarone did not produce any toxic effect after oral administration to rats of 10 or 50 mg/kg for 28 days, or genotoxicity by the dominant lethal test. ... No teratogenicity was observed in pregnant rats during organogenesis but in mice slight fetal toxicity was manifested by hydrocephaly, skeletal defects and fetal weight retardation ...
/EXPTL THER/ There was no significant difference between the antifungal activity of beta and alpha-asarone in crude drugs.

Mechanism of Action

Docking experiments using a number of published crystal structures of HMG-CoA reductase with the potent hypocholesterolemic agent alpha-asarone are described. The results indicate that alpha-asarone binds in the enzyme's active site. The methoxy groups play a key role in the binding and probably also in its biological activity, as shown by extensive SAR studies reported for analogues of alpha-asarone. The docking results will be valuable for the structure-based design of novel hypolipidemic agents.

Vapor Pressure

0.0015 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

2883-98-9
494-40-6
5273-86-9

Associated Chemicals

cis-Asarone;5273-86-9

Wikipedia

Asarone

Methods of Manufacturing

SESHADRI, THIRUVENGADAM, PROC INDIAN ACAD SCI 32A, 110 (1950); SHARMA, DANDIYA, INDIAN J APPL CHEM 32, 236 (1969).
Either extracted from calamus oil or synthesized (Wittig reaction).
Calamus oil is obtained by steam distillation of fresh or unpeeled, dried roots of Acorus calamus L. (Araceae) ... The plant occurs in polyploid varieties and the corresponding essential oils differ predominantly in their content of beta-asarone (cis-isoasarone, 5273-86-9) /cis-asarone/

General Manufacturing Information

UV irridiation of trans-isoasarone formed cis-isoasarone & asaronaldehyde. The isomerization rate decreased the concentration from 0.5 to 0.1% in methanol. Solvent affected the reaction, with the concentrations of cis-asarone & asaronaldehyde after 5 hr being: hexane 58.5 & 3.6, ethanol 55.4 & 2.5, methanol 40.0 & 2.7, acetone 50.9 & 7.3 & benzene 5.0 & nil. The tincture contains chlorogenic acid which retarded isomerization in vitro. No isomerization was found in irradiated tinctures (brown glass bottles) or tablets of the root.
Indian Acorus calamus from the Jammu area is tetraploid and yields an oil containing approximately 75% beta-asarone; Acorus calamus from Kashmir is hexaploid and yields an oil containing approximately 5% beta-asarone (Vashist & Handa, 1964). /cis-asarone/

Analytic Laboratory Methods

PHENYLPROPANE DERIVATIVES WERE DETERMINED IN DRUGS & DRUG PREPARATIONS BY HPLC.

Interactions

The action of asarone and beta-asarone, alone or in combination with either reserpine or chloropromazine, on conditioned avoidance behavior in rats, fighting behavior in mice, and electroshock convulsions in rats was determined. ... Asarone potentiated the action of reserpine and chlorpromazine on conditioned avoidance behavior and fighting behavior; beta-asarone did not. ... Asarone potentiated the lethal effect of chlorpromazine during electroshock convulsions; beta-asarone did not. Pretreatment with Acorus oil, asarone, or beta-asarone did not increase the concentration of 5-hydroxytryptamine in rat brain. /Asarones/

Dates

Modify: 2023-07-20

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